1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid
Description
1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid is a halogenated cyclobutane derivative characterized by a phenyl ring substituted with two chlorine atoms at the 3,5-positions, fused to a strained cyclobutane ring, and terminated with a carboxylic acid functional group.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITFWQFPCMJDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dichlorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation of the carboxylic acid group can yield ketones or aldehydes.
- Reduction can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications:
Key Findings:
This could enhance reactivity in nucleophilic reactions or metal coordination. The 3,5-dimethyl derivative (electron-donating groups) likely exhibits reduced solubility in polar solvents compared to chlorinated analogs due to increased hydrophobicity.
Cyclobutane vs.
Functional Group Impact: The carboxylic acid group enables salt formation, esterification, or amide coupling, making these compounds versatile intermediates. In contrast, the cyano group in the cyclohexane derivative suggests utility in polymerization or nitrile hydrolysis reactions.
Thermal Stability :
- The 4-chloro analog’s melting point (80–82°C) implies moderate thermal stability, whereas the dimethyl derivative’s powder form at RT suggests lower crystallinity.
Biological Activity
1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid (CAS No. 1260664-54-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is , and it presents unique chemical properties that influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes. For example, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Interaction : It may also interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis. This interaction suggests potential applications in cancer therapy .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Anti-inflammatory Properties
In a controlled study assessing the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a decrease in edema and pain response, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of this compound against various cancer cell lines. The study demonstrated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways, highlighting its potential as an anticancer drug .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments indicate that high doses may lead to liver and kidney damage in animal models, necessitating careful dosage regulation in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
